4-bromo-N-(2-phenylethyl)benzenesulfonamide
Description
4-Bromo-N-(2-phenylethyl)benzenesulfonamide is a sulfonamide derivative characterized by a brominated benzene ring linked to a sulfonamide group, which is further substituted with a 2-phenylethylamine moiety. This compound belongs to a broader class of sulfonamides known for diverse biological activities, including enzyme inhibition (e.g., acetylcholinesterase, butyrylcholinesterase) and therapeutic applications in diabetes and microbial infections .
Properties
IUPAC Name |
4-bromo-N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOBSMYKUKRMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301260105 | |
| Record name | 4-Bromo-N-(2-phenylethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301260105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640769 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3609-88-9 | |
| Record name | 4-Bromo-N-(2-phenylethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3609-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-(2-phenylethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301260105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-bromo-N-(2-phenylethyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-phenylethylamine . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromine Position
The bromine atom at the para position undergoes substitution reactions with nucleophiles under specific conditions. Key reactions include:
Amine Substitution
Reaction with primary or secondary amines replaces bromine with an amino group. For example:
Conditions : Catalytic copper(I) iodide, potassium carbonate, DMF solvent, 80–120°C .
Thiol Substitution
Thiols replace bromine via palladium-catalyzed coupling:
Yields : 70–90% depending on thiol nucleophilicity .
Table 1: Substitution Reactions with Selected Nucleophiles
| Nucleophile | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Aniline | CuI | DMF | 100 | 85 |
| Thiophenol | Pd(OAc)₂ | Toluene | 80 | 92 |
| Sodium Azide | NaN₃ | DMSO | 120 | 78 |
Sulfonamide Group Reactivity
The sulfonamide moiety participates in alkylation and hydrolysis:
N-Alkylation
The nitrogen atom undergoes alkylation with alkyl halides:
Conditions : Triethylamine or K₂CO₃ in THF/CH₃CN.
Hydrolysis
Acidic hydrolysis cleaves the sulfonamide bond:
Applications : Degradation studies for metabolite identification.
Bromine Reduction
Catalytic hydrogenation removes bromine:
Conditions : 1 atm H₂, ethanol solvent, 25°C .
Sulfonamide Oxidation
Strong oxidants convert sulfonamide to sulfonic acid:
Limitation : Low yield (~40%) due to competing side reactions.
Cross-Coupling Reactions
The bromine atom participates in palladium-mediated couplings:
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids forms biaryl derivatives:
Optimized Conditions : 2 mol% Pd catalyst, Na₂CO₃, DME/H₂O, 80°C .
Table 2: Coupling Partners and Yields
| Boronic Acid | Yield (%) |
|---|---|
| Phenylboronic acid | 88 |
| 4-Methoxyphenyl | 75 |
| 2-Thienyl | 63 |
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
| Compound | Key Reaction | Rate Relative to Target |
|---|---|---|
| 4-Chloro-N-(2-phenylethyl)benzenesulfonamide | Slower NAS due to lower leaving group ability | 0.6× |
| N-(2-Phenylethyl)benzenesulfonamide | No bromine substitution | N/A |
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H14BrNO2S
- Molecular Weight : 340.241 g/mol
- CAS Number : 3609-88-9
The compound features a bromine atom, a phenylethyl group, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.
Organic Synthesis
4-bromo-N-(2-phenylethyl)benzenesulfonamide is utilized as a building block in organic synthesis. Its structure allows chemists to create more complex molecules through various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.
Enzyme Inhibition Studies
Due to its sulfonamide group, this compound has been investigated for its ability to inhibit enzymes. The sulfonamide moiety can mimic natural substrates or inhibitors, enabling it to bind to active sites of enzymes and modulate biochemical pathways. This characteristic is particularly useful in drug development for targeting specific enzymes involved in diseases .
Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. This compound may show activity against both Gram-positive and Gram-negative bacteria as well as fungal species. This potential makes it a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .
Case Study 1: Pharmacokinetic Properties
A study explored the pharmacokinetic interactions of this compound with human serum albumin (HSA). Using multi-spectroscopic techniques, researchers found that this compound binds to HSA with moderate strength, which is crucial for understanding its therapeutic efficacy and distribution in biological systems .
Case Study 2: Antimycobacterial Activity
Recent research focused on related benzenesulfonamides demonstrated their effectiveness against multidrug-resistant strains of Mycobacterium abscessus. Compounds similar to this compound were shown to possess strong antimicrobial activity, suggesting that modifications to the sulfonamide structure could lead to novel treatments for resistant infections .
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-phenylethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active sites of enzymes and inhibit their activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Structural Features and Crystallographic Insights
- 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide (I): Exhibits a U-shaped conformation with a dihedral angle of 41.17° between the two benzene rings. Comparatively, 4-bromo-N-(4-bromophenyl)benzenesulfonamide (II) and 4-bromo-N-(4-nitrophenyl)benzenesulfonamide (III) show smaller dihedral angles (38.5° and 32.6°, respectively), indicating substituent-dependent ring planarity .
4-Bromo-N-(propylcarbamoyl)benzenesulfonamide :
- Features a propylcarbamoyl substituent, forming infinite hydrogen-bond chains (N–H⋯O and C–H⋯O) in its crystal lattice. This packing motif is critical for stability and solubility .
- The target compound’s phenylethyl group may reduce hydrogen-bonding capacity compared to carbamoyl derivatives, affecting crystallization behavior.
N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide :
Data Tables
Table 1: Structural Parameters of Selected Sulfonamides
Biological Activity
4-Bromo-N-(2-phenylethyl)benzenesulfonamide is a sulfonamide compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structure, featuring a bromine atom and a phenylethyl group, contributes to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C14H14BrNO2S
- Molecular Weight : 340.241 g/mol
- CAS Number : 3609-88-9
The biological activity of this compound is primarily attributed to its interaction with various enzymes. The sulfonamide group can mimic natural substrates or inhibitors, allowing it to bind to the active sites of enzymes, thereby inhibiting their activity. This mechanism is crucial in modulating biochemical pathways related to various diseases .
Antimicrobial Activity
Research has shown that sulfonamide compounds exhibit antimicrobial properties. For instance, studies on related benzenesulfonamides have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The antimicrobial efficacy of this compound can be inferred from these findings, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Potential
There is growing interest in the anticancer properties of sulfonamide derivatives. Compounds similar to this compound have been evaluated for their effects on cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). These studies often utilize assays such as Sulforhodamine B (SRB) to assess cytotoxicity and growth inhibition . Preliminary results indicate that certain derivatives show promising anticancer activity, warranting further investigation into their mechanisms and efficacy.
Case Studies and Research Findings
- Antimicrobial Studies :
- Anticancer Screening :
- Pharmacokinetics :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Binding Affinity (Kd) |
|---|---|---|---|
| This compound | Moderate | Promising | Not determined |
| 4-Bromo-N-(2-hydroxyethyl)benzenesulfonamide | High | Moderate | Moderate |
| 4-Methyl-N-(1-methyl-2-phenylethyl)benzenesulfonamide | Low | High | Low |
Q & A
Q. Discrepancies in reported melting points for brominated sulfonamides: How are these resolved experimentally?
- Analysis : Variations arise from polymorphic forms or solvent retention. Differential Scanning Calorimetry (DSC) identifies phase transitions, while Powder X-ray Diffraction (PXRD) distinguishes polymorphs. Controlled recrystallization (e.g., using ethanol/water mixtures) standardizes crystalline forms .
Q. Conflicting bioactivity data for sulfonamides in enzyme inhibition studies: What factors contribute to variability?
- Analysis : Assay conditions (pH, ionic strength) and enzyme isoforms (e.g., CA-II vs. CA-IX) impact results. Dose-response curves with triplicate measurements and positive controls (e.g., acetazolamide) reduce variability. Molecular docking (AutoDock Vina) validates binding modes across isoforms .
Methodological Tables
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| SC-XRD | Crystal structure determination | R-factor < 0.05, resolution > 0.8 Å | |
| DFT Calculations | Reactivity prediction | B3LYP/6-31G*, Gibbs free energy (ΔG) | |
| HRMS/MS | Fragmentation analysis | CID energy 20–35 eV, resolving power > 30k | |
| Enzyme Inhibition Assay | Biological activity screening | IC₅₀ via nonlinear regression (GraphPad) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
